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Compound of Interest

Compound Name: Milbemycin A3 Oxime

Cat. No.: B15555666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of the milbemycin and

avermectin classes of macrocyclic lactones in mammals. The information presented is

supported by experimental data to assist researchers, scientists, and drug development

professionals in understanding the relative safety and potential liabilities of these widely used

antiparasitic agents.

Executive Summary
The milbemycin and avermectin classes of macrocyclic lactones, while sharing a common

ancestry from Streptomyces species and a primary mechanism of action against parasites,

exhibit notable differences in their toxicological profiles in mammals. These differences are

largely attributable to their interactions with the P-glycoprotein (P-gp) efflux transporter at the

blood-brain barrier and their relative affinities for mammalian GABAA receptors. Generally, the

milbemycin class, including moxidectin and milbemycin oxime, demonstrates a wider margin of

safety in mammals compared to the avermectin class, which includes ivermectin and

abamectin. This is particularly evident in animals with a defective ABCB1 (formerly MDR1)

gene, which results in a non-functional P-gp transporter.

Mechanism of Toxicity
Both avermectins and milbemycins exert their primary antiparasitic effect by potentiating

glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[1]
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In mammals, which lack GluCls, the primary target for toxicity is the gamma-aminobutyric acid

type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous

system (CNS).[2] Binding of these compounds to GABAA receptors enhances the effect of

GABA, leading to an increased influx of chloride ions, hyperpolarization of neurons, and

subsequent CNS depression.[2][3]

The key differentiator in mammalian neurotoxicity is the role of the P-glycoprotein efflux pump.

P-gp, located at the blood-brain barrier, actively transports a wide range of xenobiotics,

including avermectins and milbemycins, out of the CNS.[2] In most mammals, this protective

mechanism prevents these drugs from reaching toxic concentrations in the brain at therapeutic

doses. However, certain individuals, notably specific dog breeds like Collies with a mutation in

the ABCB1 gene, have a dysfunctional P-gp, rendering them highly susceptible to the

neurotoxic effects of these compounds.[4]

Avermectins, particularly ivermectin, are potent substrates and inhibitors of P-gp.[2] In contrast,

milbemycins, such as moxidectin, are generally poorer substrates for P-gp, which may

contribute to their enhanced safety profile, even in P-gp deficient animals.[5]

Quantitative Toxicological Data
The following tables summarize the acute oral toxicity (LD50) and No-Observed-Adverse-

Effect-Levels (NOAELs) for representative compounds of the milbemycin and avermectin

classes in various mammalian species.

Table 1: Acute Oral Toxicity (LD50) of Milbemycins and Avermectins in Mammals
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Compound
Class

Compound Species
Oral LD50
(mg/kg)

Reference(s)

Milbemycin
Milbemycin

Oxime
Mouse 722 - 946 [6]

Rat 532 - 863 [6]

Dog >200 [6]

Moxidectin Mouse 42 - 84 [7][8]

Rat 106 [7][8]

Avermectin Ivermectin Mouse 11.6 - 87.2 [5]

Rat 42.8 - 52.8 [9]

Dog ~80 [5][10]

Abamectin Mouse 13.6 - >80 [2][4]

Rat 10 - 11 [4][11]

Dog ~8 [2]

Table 2: No-Observed-Adverse-Effect-Levels (NOAELs) of Milbemycins and Avermectins in

Mammals
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Compound
Class

Compound Species Study Type
NOAEL
(mg/kg/day)

Reference(s
)

Milbemycin
Milbemycin

Oxime
Rat 2-year Oral 1.93 [6]

Moxidectin Rat 2-year Oral 5.1 [12]

Dog 1-year Oral 1.15 [12]

Avermectin Ivermectin Dog 14-week Oral 0.5 [5]

Abamectin Rat 2-year Oral 1.5 [13]

Dog 1-year Oral 0.25 [11][13]

Rat

Development

al

Neurotoxicity

0.12 (LOAEL) [14][15]

Rat
Reproductive

Toxicity
0.1 [16]

Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies conducted

following standardized guidelines, such as those established by the Organisation for Economic

Co-operation and Development (OECD).

Acute Oral Toxicity Testing (based on OECD 420: Fixed
Dose Procedure)
This method is designed to determine the acute oral toxicity of a substance.

Animal Model: Typically, young adult rats (8-12 weeks old) of a standard strain are used.[17]

[18]

Housing: Animals are housed in controlled conditions with respect to temperature (22 ± 3

°C), humidity (30-70%), and light-dark cycle (12 hours light/12 hours dark).[19]
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Dosing: The test substance is administered as a single oral dose via gavage. Animals are

fasted prior to dosing (e.g., overnight for rats).[17][19]

Dose Levels: A sighting study is first conducted with a single animal to determine the

appropriate starting dose for the main study. In the main study, groups of at least 5 animals

(usually females) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000

mg/kg).[17][20]

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[17]

A gross necropsy is performed on all animals at the end of the study.[21]

Neurotoxicity Studies (based on OECD 424)
These studies are designed to detect and characterize the potential neurotoxic effects of a

substance.

Animal Model: The rat is the preferred species.[7][22]

Dosing: The test substance is administered repeatedly, often for 28 or 90 days, typically via

the diet, drinking water, or gavage.[23]

Assessments: A functional observational battery (FOB) is performed to assess changes in

autonomic function, neuromuscular function, and sensorimotor function. This includes

observations of posture, gait, reactivity to stimuli, and grip strength. Motor activity is also

quantified.[7]

Neuropathology: At the end of the study, a detailed histopathological examination of the

central and peripheral nervous systems is conducted.[15]

Developmental and Reproductive Toxicity (DART)
Studies
DART studies are designed to evaluate the potential effects of a substance on reproduction

and development.
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Prenatal Developmental Toxicity Study (based on OECD 414): This study assesses the

effects of exposure during pregnancy on the dam and the developing fetus. The test

substance is administered from implantation to the day before caesarean section. Endpoints

include maternal clinical signs, body weight, food consumption, and detailed examination of

the fetuses for external, visceral, and skeletal abnormalities.[4][6]

Two-Generation Reproduction Toxicity Study (based on OECD 416): This study evaluates

the effects of the test substance on all aspects of the reproductive cycle over two

generations. The substance is administered to the parental (F0) generation before mating

and throughout mating, gestation, and lactation. The first-generation (F1) offspring are then

selected and dosed through to the production of the second (F2) generation. Endpoints

include reproductive performance (e.g., fertility, gestation length), offspring viability, growth,

and development.[1][3][24]
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Caption: Workflow for an acute oral toxicity study (OECD 420).

Conclusion
The available toxicological data indicate that the milbemycin class of macrocyclic lactones

generally possesses a higher safety margin in mammals compared to the avermectin class.

This is primarily attributed to differences in their interaction with the P-glycoprotein efflux

transporter at the blood-brain barrier. While both classes can induce neurotoxicity at high doses
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through their action on GABAA receptors, the risk is more pronounced with avermectins,

especially in P-gp deficient animals. This comparative analysis, supported by quantitative

toxicity data and an overview of standardized testing protocols, should serve as a valuable

resource for professionals in the fields of drug development, veterinary medicine, and

toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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